molecular formula C14H19N3OS B2603860 2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide CAS No. 2097927-13-2

2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide

Cat. No.: B2603860
CAS No.: 2097927-13-2
M. Wt: 277.39
InChI Key: ZBDMMBMTBWVSJD-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide is a chemical compound of significant interest in medicinal chemistry, particularly as a key intermediate or potential scaffold in the development of kinase inhibitors. Its molecular architecture, featuring both a pyrazole and a thiophene heterocycle, is commonly employed in the design of compounds that target ATP-binding sites of various kinases. Research indicates that this specific scaffold is being explored in the context of Janus kinase (JAK) inhibition, a prominent therapeutic target for inflammatory and autoimmune diseases such as rheumatoid arthritis and psoriasis. A closely related compound, Tofacitinib, which shares the pyrazol-1-yl-pyrrolo-pyrimidine core, is a well-established JAK inhibitor, underscoring the research value of this structural motif. The mechanism of action for compounds based on this scaffold typically involves competitive binding to the ATP-binding pocket of JAK enzymes, thereby disrupting the JAK-STAT signaling pathway and leading to the downregulation of pro-inflammatory cytokine gene expression. This makes this compound a valuable chemical tool for researchers investigating the pathophysiology of immune-mediated diseases and for developing novel therapeutic agents within this critical signaling axis.

Properties

IUPAC Name

2,2-dimethyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-14(2,3)13(18)15-9-12(11-5-8-19-10-11)17-7-4-6-16-17/h4-8,10,12H,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDMMBMTBWVSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CSC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole or thiophene derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to 2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide. Research indicates that pyrazole derivatives exhibit significant activity against various viral infections. For instance, certain substituted pyrazoles have shown efficacy comparable to standard antiviral treatments such as ribavirin .

COX-II Inhibition

Compounds with similar structural motifs have been investigated for their ability to inhibit cyclooxygenase II (COX-II), an enzyme associated with inflammatory processes. A study demonstrated that specific pyrazole derivatives displayed potent COX-II inhibition with minimal ulcerogenic effects, making them potential candidates for anti-inflammatory drugs .

Leishmaniasis Treatment

Research into thienopyrimidine derivatives has revealed their effectiveness against Leishmania parasites. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole component can enhance selectivity and potency against these pathogens .

Pesticidal Properties

The incorporation of thiophene and pyrazole rings in agrochemical formulations has been shown to improve the efficacy of pesticides. Compounds resembling this compound could potentially serve as effective pest control agents due to their ability to disrupt biological processes in target organisms.

Polymer Synthesis

The unique properties of this compound make it a candidate for use in polymer chemistry. Its functional groups can facilitate the creation of novel polymeric materials with tailored properties for specific applications, such as sensors or drug delivery systems.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antiviral ActivityMDPI (2024)Compounds showed superior activity compared to ribavirin .
COX-II InhibitionAalto University (2023)Pyrazole derivatives exhibited high selectivity and potency .
Leishmaniasis TreatmentJournal of Medicinal Chemistry (2020)Structure modifications enhanced inhibitory activity against Leishmania .
Pesticidal PropertiesVarious Agrochemical StudiesThiophene-pyrazole compounds demonstrated effective pest control .
Polymer SynthesisMaterial Science ResearchPotential for creating advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The pyrazole and thiophene rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

2,2-Dimethyl-N-{2-[2-(1H-Pyrazol-1-yl)ethoxy]ethyl}propanamide (BK81102)

  • Structure : Shares the 2,2-dimethylpropanamide core but replaces the thiophene and direct ethyl-pyrazole linkage with an ethoxy bridge (C12H21N3O2, MW 239.31 g/mol) .
  • Lipophilicity: The absence of thiophene reduces lipophilicity (clogP ≈ 1.2 vs. ~2.5 for the target compound), which may improve aqueous solubility but reduce membrane permeability.

3-(3,5-Dimethyl-1H-Pyrazol-1-yl)propanamide

  • Structure : Features a pyrazole directly attached to a propanamide via a three-carbon chain (C7H11N3O, MW 153.18 g/mol) .
  • Key Differences :
    • Substituent Complexity : Lacks the thiophene and dimethylpropanamide groups, resulting in lower molecular weight and reduced steric hindrance.
    • Hydrogen Bonding : The shorter chain may limit spatial orientation for optimal receptor interactions.

N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide

  • Structure : Contains a thiazole ring instead of pyrazole/thiophene (C13H16N4OS, MW 276.36 g/mol) .
  • Solubility: The polar thiazole may enhance solubility but reduce blood-brain barrier penetration.
  • Research Implications : Demonstrates how heterocycle choice impacts physicochemical and pharmacokinetic properties .

N-(2,4-Dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

  • Structure : Incorporates a benzothiazole sulfone group (C19H19N2O5S, MW 387.43 g/mol) .
  • Key Differences: Sulfone Functionality: The electron-withdrawing sulfone group increases metabolic stability but may reduce reactivity in biological systems.
  • Research Implications : Highlights the role of electron-deficient heterocycles in modulating drug metabolism .

Structural and Functional Analysis

Physicochemical Properties

Property Target Compound BK81102 3-(3,5-Dimethyl-pyrazol)propanamide
Molecular Formula C12H15N3OS C12H21N3O2 C7H11N3O
Molecular Weight (g/mol) ~265.33 239.31 153.18
clogP (Estimated) ~2.5 ~1.2 ~0.8
Hydrogen Bond Acceptors 4 4 3

Pharmacological Implications

  • Pyrazole-Thiophene Synergy : The target compound’s dual heterocycles may enhance binding to enzymes or receptors requiring both aromatic and polar interactions (e.g., kinase inhibitors) .
  • Amide Stability : The dimethylpropanamide group likely improves metabolic stability compared to ester or ketone analogs (e.g., compounds in ) .

Biological Activity

The compound 2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to summarize the biological activity of this compound based on available literature, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate pyrazole and thiophene moieties. The general synthetic route may include:

  • Formation of the Pyrazole Ring : Utilizing 1H-pyrazole derivatives as starting materials.
  • Thiophene Integration : Employing thiophene derivatives to introduce the thiophene ring into the structure.
  • Amide Bond Formation : Coupling the synthesized intermediates to form the final amide product.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds with similar structures, particularly those containing pyrazole and thiophene groups. For instance, thieno[2,3-d]pyrimidine derivatives have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer cells.

CompoundCell LineIC50 (μM)Reference
Compound VIIMDA-MB-23127.6
Compound VIIIA549 (lung)43-87% inhibition

The proposed mechanisms for the anticancer activity of pyrazole and thiophene derivatives include:

  • Induction of apoptosis through caspase activation.
  • Inhibition of cell proliferation via cell cycle arrest.
  • Modulation of key signaling pathways involved in tumor growth.

Anti-inflammatory Activity

Compounds similar to this compound have also been investigated for their anti-inflammatory properties. The presence of pyrazole and thiophene rings is often associated with reduced inflammatory responses in vitro.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrazole and thiophene substituents can significantly influence biological activity. For example:

  • Electron-withdrawing groups enhance cytotoxicity.
  • The position of substituents on the thiophene ring can alter binding affinity to target proteins.

Case Study 1: Cytotoxicity Assessment

In a study assessing various thieno[2,3-d]pyrimidine derivatives, it was found that specific substitutions led to enhanced cytotoxic effects against MDA-MB-231 cells. The most potent compound exhibited an IC50 value of 27.6 μM, indicating strong potential for further development as an anticancer agent.

Case Study 2: In Vivo Evaluation

While in vitro studies provide initial insights into biological activity, in vivo evaluations are crucial for determining therapeutic efficacy. Compounds structurally related to this compound have demonstrated varying degrees of success in animal models, highlighting the need for comprehensive pharmacokinetic studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide, and how can intermediates be characterized?

  • Methodology :

  • Synthetic Pathways : Use condensation reactions between pyrazole and thiophene derivatives. For example, hydrazine derivatives can react with α,β-unsaturated ketones to form pyrazole rings, followed by alkylation or amidation steps .
  • Intermediate Characterization : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and purity. For crystallographic validation, use SHELX for structure refinement .
    • Key Data :
  • Example: 1H^1H-NMR shifts for pyrazole protons (δ 7.5–8.2 ppm) and thiophene protons (δ 7.0–7.5 ppm) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

  • Methodology :

  • X-Ray Crystallography : Use SHELXL for high-resolution structure determination. For twinned crystals, apply SHELXD for phase resolution .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, comparing observed vs. calculated m/z values.
    • Troubleshooting : If NMR signals overlap (e.g., thiophene vs. pyrazole protons), use 2D COSY or HSQC experiments .

Advanced Research Questions

Q. What strategies are recommended for analyzing reaction mechanisms involving this compound’s pyrazole-thiophene scaffold?

  • Methodology :

  • Kinetic Studies : Monitor substituent effects using time-resolved UV-Vis spectroscopy. For example, track thiophene ring opening in acidic conditions .
  • Computational Modeling : Use DFT (e.g., Gaussian 09) to calculate transition states for nucleophilic attacks on the pyrazole ring .
    • Data Interpretation : Compare experimental activation energies with DFT-predicted values to validate mechanistic pathways .

Q. How can researchers address contradictions in biological activity data for derivatives of this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methyl groups on the pyrazole or thiophene rings) and test against control compounds.
  • Statistical Validation : Use ANOVA to compare IC50_{50} values across derivatives. For example, antiproliferative assays in cancer cell lines require triplicate measurements to minimize variability .
    • Case Study : Derivatives with electron-withdrawing groups on thiophene show enhanced activity due to increased electrophilicity .

Q. What computational approaches are suitable for predicting this compound’s binding affinity to protein targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., ERK1/2). Validate docking poses with MD simulations (e.g., GROMACS) .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (pyrazole N) and hydrophobic regions (dimethylpropanamide) .
    • Key Insight : Docking studies suggest the thiophene ring occupies a hydrophobic pocket in ERK1/2, while the pyrazole forms π-π interactions .

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